

Nelfinavir anticancer activity comparison dedicated chemotherapeutics

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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

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Clinical Trial Evidence

Nelfinavir has been evaluated in clinical trials for its anticancer effects, primarily in combination with established therapies.

Cancer Type	Trial Phase / Type	Nelfinavir Dose & Regimen	Combination Therapy	Key Efficacy Findings	Safety Findings	Reference
Stage IIIA/IIIB NSCLC	Phase I	1250 mg PO BID (MTD)	Concurrent chemoradiotherapy (Cisplatin/Etoposide + 66.6 Gy radiotherapy)	100% metabolic response (5/9 CR, 4/9 PR); promising local control.	No DLTs; Grade 4 leukopenia (6 pts) and thrombocytopenia (1 pt).	[1]
Bortezomib-Refractory Multiple Myeloma	Phase II	Not specified in snippet	Proteasome inhibitor (Bortezomib)	>65% overall response rate (partial	Tolerable and reversible toxicities.	[2]

Cancer Type	Trial Phase / Type	Nelfinavir Dose & Regimen	Combination Therapy	Key Efficacy Findings	Safety Findings	Reference
				response or better).		

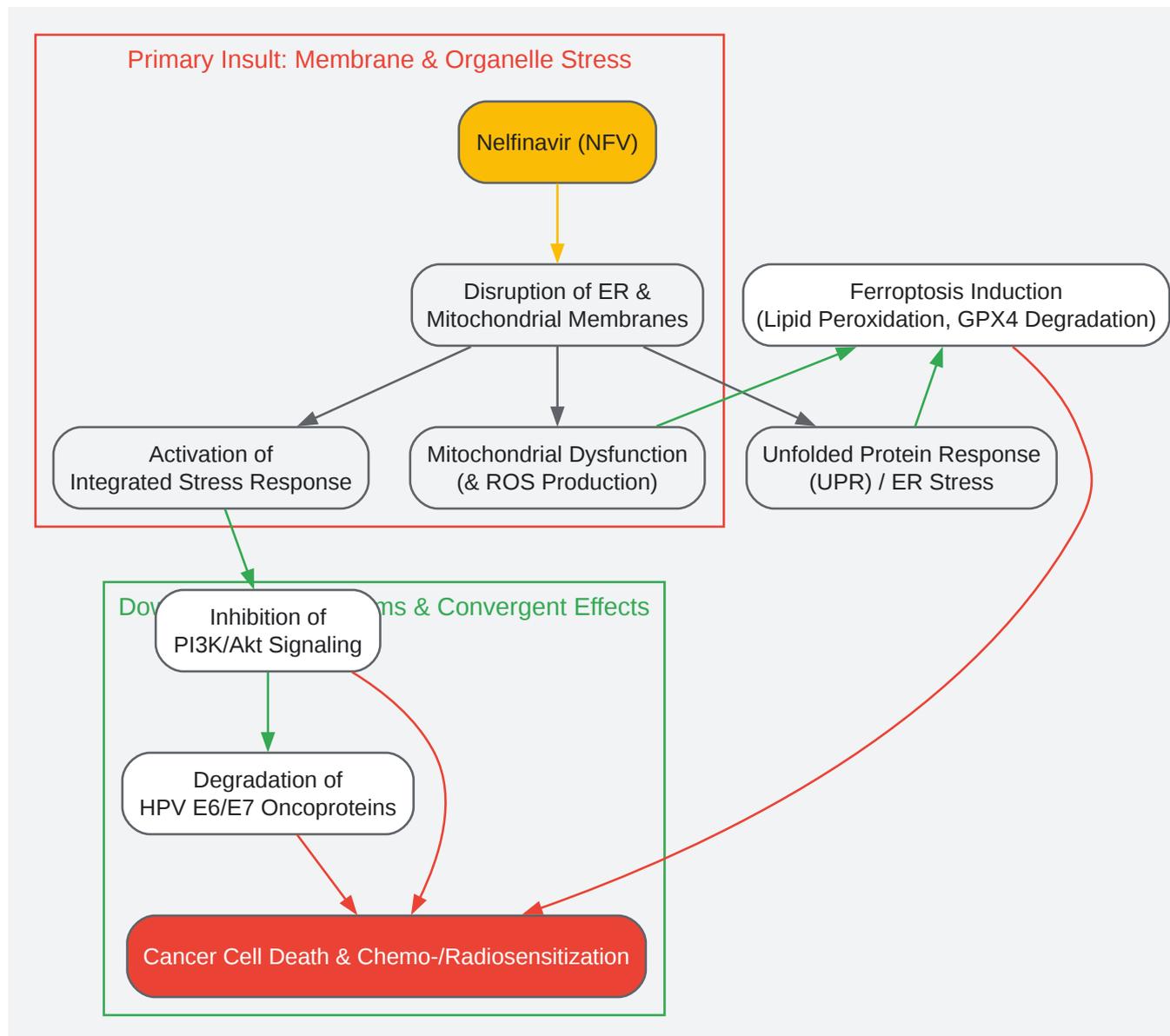
Key Experimental Models & Protocols

The anticancer activity of nelfinavir has been characterized using various experimental models. Below are methodologies for key experiments cited in this guide.

- **Development of Chemo-Radioresistant Cervical Cancer Model [3]**
 - **Cell Line:** HPV16-positive SiHa cervical cancer cells.
 - **Treatment Protocol:** Cells subjected to concurrent cisplatin and ionizing radiation to mimic clinical treatment for locally advanced cervical cancer.
 - **Resistance Validation:** Resistant sublines showed increased IC₅₀ value for cisplatin, higher D₀ dose for radiation, and elevated Resistance Index compared to parent cells.
 - **Application:** Model used to test nelfinavir's ability to re-sensitize resistant cells.
- **Assessment of Nelfinavir as a Radiosensitizer [1]**
 - **In Vivo Model:** Patients with unresectable stage IIIA/IIIB NSCLC.
 - **Dosing Protocol:** Nelfinavir administered (625 mg or 1250 mg PO BID) 7-14 days prior to and concurrently with radical chemoradiotherapy.
 - **Response Assessment:** Tumor response evaluated 3 months post-treatment via PET/CT and CT scans, reviewed by independent radiologists.
- **Synergistic Combination Therapy Study [4]**
 - **Cell Lines:** HPV-positive cervical cancer cells (HeLa, SiHa, CaSki).
 - **Compound Preparation:** Metformin and nelfinavir dissolved in DMSO and culture medium.
 - **Proliferation Assay:** Cell viability measured using XTT assay after 72-hour drug exposure.
 - **Synergy Calculation:** Combination Index (CI) calculated using Chou-Talalay method; CI < 1 indicates synergy.
 - **In Vivo Validation:** Cervical cancer cell xenografts in nude mice used to confirm synergistic tumor growth inhibition.

Nelfinavir's Primary Anticancer Signaling Pathways

The following diagram synthesizes experimental data to show how nelfinavir's multi-target mechanism leads to cancer cell death, particularly relevant for overcoming therapy resistance [3] [2] [5].



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